Nicotone

Physicochemical Characterization Analytical Chemistry Quality Control

Nicotone (CAS 15769-88-7) is a tetrahydro-1,2-oxazine alkaloid derivative with the systematic name 2-methyl-6-(3-pyridinyl)-1,2-oxazinane and molecular formula C10H14N2O (MW 178.23 g/mol). It is structurally characterized by a saturated oxazine ring fused to a pyridine moiety, distinguishing it from pyrrolidine-based tobacco alkaloids.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 15769-88-7
Cat. No. B100103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotone
CAS15769-88-7
Synonyms2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine
nicotone
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN1CCCC(O1)C2=CN=CC=C2
InChIInChI=1S/C10H14N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3
InChIKeyRSFSUBQOZSKHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotone (CAS 15769-88-7) – Technical Baseline and Identity for Procurement


Nicotone (CAS 15769-88-7) is a tetrahydro-1,2-oxazine alkaloid derivative with the systematic name 2-methyl-6-(3-pyridinyl)-1,2-oxazinane and molecular formula C10H14N2O (MW 178.23 g/mol) [1]. It is structurally characterized by a saturated oxazine ring fused to a pyridine moiety, distinguishing it from pyrrolidine-based tobacco alkaloids [1]. Nicotone is documented in MeSH as a conversion product of nicotine N-oxide [2]. Primary analytical literature establishes its role as a thermally derived species generated during the gas chromatographic determination of nicotine N-oxide in biological fluids [3].

Thermal rearrangement product of nicotine N-oxide, not a direct mammalian metabolite
Essential reference standard for indirect GC quantitation of nicotine N-oxide in biological matrices
Saturated 1,2-oxazine core distinguishes it from pyrrolidine-based tobacco alkaloids

Why Nicotone (15769-88-7) Cannot Be Interchanged with Nicotine, Nornicotine, or Cotinine in Research and Analytical Applications


Nicotone is fundamentally distinct from in-class tobacco alkaloids due to its saturated 1,2-oxazine core, which replaces the pyrrolidine ring of nicotine and nornicotine or the pyrrolidinone ring of cotinine [1]. This heterocyclic substitution imparts divergent physicochemical properties and reactivity profiles. Critically, nicotone is not a direct mammalian metabolite but a thermal rearrangement product of nicotine N-oxide [2]. Consequently, analytical methods optimized for nicotine or cotinine detection (e.g., HPLC-UV, LC-MS/MS without thermal treatment) will not detect nicotone, and biological studies predicated on receptor-binding or metabolic pathways established for nicotine analogs cannot be extrapolated to nicotone without direct validation. Generic substitution with more common alkaloid standards introduces irreproducible chromatographic behavior and invalid quantitative results.

Structural Core Mismatch
Nicotone’s 1,2-oxazine ring replaces the pyrrolidine of nicotine, altering receptor binding profiles; nicotine study data may not transfer directly.
Analytical Incompatibility
Thermal conversion in GC is required to form nicotone; direct LC or LC-MS methods for nicotine will not detect it, leading to peak misidentification.
Metabolic Pathway Irrelevance
Nicotone is not an endogenous mammalian metabolite; it cannot substitute for nicotine, nornicotine, or cotinine in metabolic or pharmacokinetic studies.

Quantitative Differentiation Evidence for Nicotone (15769-88-7) Against Closest Analogs


Nicotone Exhibits Higher Density and Elevated Boiling Point Relative to Nicotine, Nornicotine, and Cotinine

Nicotone demonstrates a density of 1.073 g/cm³ and a boiling point of 275.2°C at 760 mmHg, values that exceed those of nicotine (1.010 g/cm³; 243-248°C), nornicotine (1.074 g/cm³; 270°C), and cotinine (1.110 g/cm³; 250°C) . Its refractive index (1.525) is also distinguishable from nornicotine (1.54) and cotinine (1.71) . These differences arise from the oxazine ring's contribution to molecular packing and intermolecular interactions.

Density & Boiling Point
Data to verify
Density: 1.073 g/cm³ (Δ +0.063 vs nicotine) Boiling point: 275.2°C (Δ +27.2–32.2°C vs nicotine)
Physicochemical differences may impact solvent selection, purification protocols, and GC method development.
Reported values from databases; experimental verification recommended.
Physicochemical Characterization Analytical Chemistry Quality Control

Nicotone pKa of 5.12 Differs Markedly from Nicotine (pKa 8.02), Altering Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of nicotone is 5.12±0.12 , whereas nicotine exhibits a pKa of approximately 8.02 . At physiological pH 7.4, nicotone is predominantly unionized, in contrast to nicotine which is largely protonated. This difference is reflected in the calculated distribution coefficient (LogD at pH 7.4) of 0.75 for nicotone , compared to ~1.2 for nicotine. Nornicotine and cotinine show pKa values of 9.09 and 4.72 respectively, further highlighting the unique ionization profile of nicotone.

pKa & Ionization
Data to verify
pKa 5.12±0.12 (Nicotone) vs Nicotine 8.02; Nornicotine 9.09; Cotinine 4.72 ΔpKa = -2.90 vs nicotine
Ionization state shift alters membrane permeability and chromatographic retention; pH adjustment essential.
Predicted values; confirm experimentally before method transfer.
Ionization State Lipophilicity ADME Prediction

Thermal Conversion of Nicotine N-Oxide to Nicotone Enables Unique GC-Based Quantification

Nicotone is not a direct analyte in biological samples; it is generated in situ by thermal rearrangement of nicotine N-oxide within the GC injection port [1]. The conversion occurs quantitatively under standard GC conditions (injector temperature typically 250-300°C), allowing nicotine N-oxide to be measured indirectly as nicotone. This behavior is unique among nicotine-related alkaloids—nicotine, cotinine, and nornicotine are stable and do not undergo analogous thermal rearrangements. The method achieves detection of nicotine N-oxide in urine with a limit of quantitation in the low ng/mL range [1].

Thermal Conversion
Method context
Sole GC thermal rearrangement product of nicotine N-oxide (injector 250–300°C); no analogous conversion for nicotine, cotinine, or nornicotine.
Enables indirect GC quantitation of nicotine N-oxide; authentic standard mandatory for peak identification and calibration.
Reported LOQ in low ng/mL range for urine; method-specific validation required.
Analytical Method Development Biomarker Quantification Metabolite Analysis

Oxazine Ring Confers Distinct LogP and Topological Polar Surface Area Relative to Pyrrolidine Alkaloids

Nicotone possesses a calculated octanol-water partition coefficient (LogP) of 0.07 , indicating significantly lower lipophilicity than nicotine (LogP ~1.2) and nornicotine (LogP ~1.0). Its topological polar surface area (TPSA) is 25.4 Ų [1], compared to 16.1 Ų for nicotine. These differences are a direct consequence of the oxygen atom incorporated into the saturated oxazine ring, which increases hydrogen-bonding capacity and reduces passive membrane permeability.

LogP & TPSA
Class-level inference
LogP 0.07, TPSA 25.4 Ų (Nicotone) vs Nicotine LogP ~1.2, TPSA 16.1 Ų ΔLogP ≈ -1.1; ΔTPSA ≈ +9.3 Ų
Lower lipophilicity and higher polar surface area reduce predicted passive permeability; influences in silico ADME modeling.
Predicted properties; experimental permeability measurement recommended.
Drug Design Lipophilicity QSAR Modeling

Limited Receptor Binding Data Indicate Reduced Affinity for Nicotinic Acetylcholine Receptors Compared to Nicotine

Direct quantitative binding data for nicotone at nicotinic acetylcholine receptors (nAChRs) is sparse. A single BindingDB entry reports an EC50 of 1.30E+3 nM (1.3 µM) for nicotone at α7 nAChR expressed in Xenopus oocytes [1]. In contrast, nicotine exhibits Ki values in the low nanomolar range (1-10 nM) at α4β2 and α7 subtypes. This >100-fold difference in apparent potency suggests that the oxazine substitution markedly reduces receptor engagement. Nornicotine and cotinine show intermediate affinities (Ki ~100-500 nM).

α7 nAChR Activity
Cross-study comparable
EC50 1.3 µM (Nicotone) vs Nicotine Ki 1–10 nM; >100-fold lower apparent potency at α7 nAChR.
Serves as low-affinity control probe; receptor engagement context differs markedly from nicotine.
Single Xenopus oocyte assay; limited data set requires replication.
Nicotinic Receptor Binding Affinity Pharmacology

Definitive Use Cases for Nicotone (15769-88-7) Based on Quantified Differentiation


GC-Based Quantitation of Nicotine N-Oxide in Biological Matrices

Nicotone is the definitive reference standard for the indirect gas chromatographic determination of nicotine N-oxide in urine, plasma, or tissue homogenates. Its unique thermal generation from nicotine N-oxide within the GC inlet necessitates the use of authentic nicotone for peak identification, retention time verification, and construction of calibration curves [1]. Substitution with nicotine or other alkaloid standards results in misidentified peaks and inaccurate quantification.

Analytical Method Development and Validation for Oxazine-Containing Alkaloids

Due to its distinct physicochemical properties—density 1.073 g/cm³, boiling point 275.2°C, and refractive index 1.525—nicotone serves as a critical system suitability standard for HPLC, GC, or UPLC methods designed to resolve nicotine-related impurities or metabolites [1]. Its pKa of 5.12 dictates unique pH-dependent retention behavior, making it an ideal probe for evaluating mobile phase optimization and column selectivity.

Structure-Activity Relationship (SAR) Studies of nAChR Ligands

With an EC50 of 1.3 µM at α7 nAChR, nicotone provides a low-potency benchmark for the oxazine class of nicotinic ligands [1]. Its >100-fold reduced activity relative to nicotine allows researchers to assess the impact of pyrrolidine-to-oxazine substitution on receptor binding and functional response, informing medicinal chemistry efforts aimed at developing subtype-selective nAChR modulators with reduced abuse liability.

In Silico ADME and Physiologically Based Pharmacokinetic (PBPK) Modeling

The divergent LogP (0.07) and TPSA (25.4 Ų) of nicotone, compared to nicotine, provide a valuable validation case for computational models predicting membrane permeability and oral absorption of heterocyclic amines [1]. Procurement of nicotone enables experimental determination of actual permeability coefficients (e.g., PAMPA or Caco-2 assays) to refine and validate in silico predictions for oxazine-containing drug candidates.

Application
Selection Property
Validation Focus
GC-Based Nicotine N-Oxide Quantitation
Thermal conversion specificity, retention time identity
Peak identification and calibration curve construction
Oxazine Alkaloid Method Development
Physicochemical distinctiveness (density, boiling point, pKa)
Column selectivity and mobile phase optimization
nAChR SAR Studies
Low micromolar receptor affinity benchmark
Pyrrolidine-to-oxazine substitution impact on binding
In Silico ADME/PBPK Model Validation
Divergent LogP and TPSA profile
Experimental permeability determination for model refinement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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